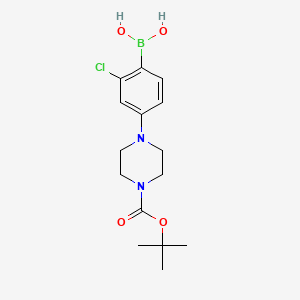
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one
概要
説明
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure and properties, making it a valuable compound in synthetic chemistry and other scientific fields .
準備方法
The synthesis of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves several steps. One common method includes the nitration of 6-methoxy-1-tetralone, followed by reduction and cyclization reactions. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and hydrogenation catalysts for reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
化学反応の分析
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogenation catalysts or reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
類似化合物との比較
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one can be compared with similar compounds such as:
7-Methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-one: This compound has a similar structure but differs in the position of the methoxy and nitro groups, which can affect its reactivity and applications.
6-Methoxy-1-tetralone: This precursor compound is used in the synthesis of this compound and shares some chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-11-5-7-3-2-4-10(13)8(7)6-9(11)12(14)15/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIKLRGFDKNYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-(3-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2661810.png)
![(2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661811.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2661817.png)
![6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2661818.png)
![2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide](/img/structure/B2661821.png)

![6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2661823.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2661824.png)
![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)
![(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2661826.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)
